3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid is a chemical compound classified under the category of benzoic acid derivatives. It features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various pharmaceuticals.
The compound is synthesized from readily available precursors, including benzoic acid derivatives and piperidine. Its synthesis routes have been documented in various chemical literature and patents, indicating its relevance in organic synthesis and drug development.
The synthesis of 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid typically involves several key steps:
The reaction conditions typically involve:
The molecular structure of 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid can be represented as follows:
The compound exhibits:
3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid primarily involves its interactions with biological targets through the piperidine moiety, which may enhance its binding affinity to specific receptors or enzymes. The iodo substituent can influence the electronic properties of the molecule, potentially affecting its pharmacodynamics.
The compound is characterized by:
Key chemical properties include:
3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid has significant applications in scientific research, particularly in:
Piperidine-benzoic acid hybrids represent a pharmaceutically privileged scaffold combining the conformational flexibility of piperidine with the versatile metalloprotein-binding capacity of benzoic acid. These hybrids exploit the benzoic acid moiety's ability to anchor to zinc-containing active sites (e.g., matrix metalloproteinases, carbonic anhydrases) while the piperidine nitrogen facilitates hydrogen bonding and cation-π interactions with biological targets. The piperidinylmethyl linker in the 4-position, as seen in 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid, provides critical spatial separation between these pharmacophoric elements, allowing optimal target engagement. Historically, such hybrids have yielded inhibitors for neurological disorders (e.g., DPP-4 inhibitors like linagliptin analogues) [1] and anticancer agents targeting tumor-associated proteases [4].
The piperidinylmethyl group (–CH2-piperidine) at the 4-position of benzoic acid confers three key advantages:
Table 1: Bioactive Piperidine-Benzoic Acid Hybrids with 4-Piperidinylmethyl Substitution
Compound | Key Structural Features | Reported Biological Activity |
---|---|---|
Linagliptin analogue [1] | 8-(3-aminopiperidin-1-yl)xanthine-benzyl | DPP-4 inhibition (IC50 = 1 nM) |
Cajanine derivative [4] | 2-hydroxy-4-methoxy-3-isopentenyl-6-styryl | Anti-osteoporotic (ED50 = 5 mg/kg) |
MmaA1 inhibitor [2] | 3-(N-piperidinyl glycinamido)benzoic acid | Anti-tubercular (MIC = 1.6 μg/mL) |
Iodo-substitution at the benzoic acid 3-position provides strategic advantages over other halogens:
Table 2: Comparative Effects of Halogen Substitution in Benzoic Acid Derivatives
Halogen (X) | log P (Calculated) | Halogen Bond Strength (kJ/mol) | Common Biological Targets |
---|---|---|---|
Iodo (I) | 2.8 ± 0.3 | 25–30 | Kinases, GPCRs, ion channels |
Bromo (Br) | 2.1 ± 0.2 | 15–20 | Proteases, nuclear receptors |
Chloro (Cl) | 1.6 ± 0.2 | 10–15 | Enzymes with polar active sites |
Fluoro (F) | 1.2 ± 0.1 | <5 | CNS targets (passive diffusion) |
Computational modeling reveals that 3-iodo substitution on 4-(piperidin-1-ylmethyl)benzoic acid enhances binding to the allosteric site of soluble epoxide hydrolase (sEH) by 2.8 kcal/mol compared to the unsubstituted parent compound, primarily through hydrophobic interactions with Val381, Phe387, and Met419 [5].
Key advances in benzoic acid functionalization have enabled the rational design of 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid:
The convergent synthesis route now dominates: (1) Ester protection of 4-bromomethylbenzoic acid; (2) Pd-catalyzed C–I oxidative addition at C3; (3) Piperidine N-alkylation; (4) Ester hydrolysis. Microwave-assisted hydrolysis (2M NaOH, 100W, 5 min) achieves >99% conversion without epimerization [3] [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: